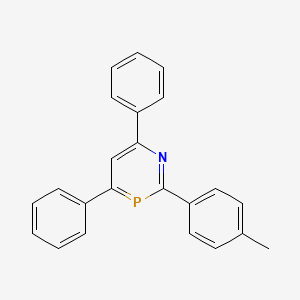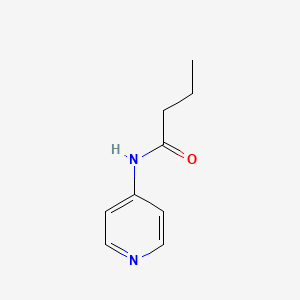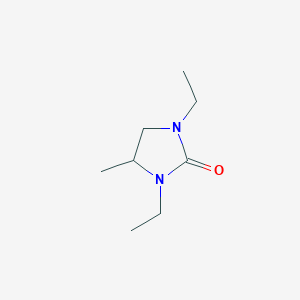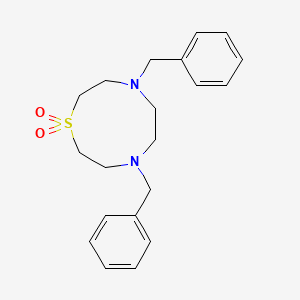
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine is a heterocyclic compound that contains a phosphorus atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine typically involves the reaction of 4-methylphenyl and diphenylphosphine with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phosphine, followed by the addition of the 4-methylphenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the 4-methylphenyl group.
Diphenylphosphine: Contains two phenyl groups but lacks the azaphosphinine ring.
Phenylphosphine: Contains a single phenyl group and a phosphorus atom.
Uniqueness
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine is unique due to the presence of the 4-methylphenyl group and the azaphosphinine ring, which confer distinct chemical properties and reactivity compared to other phosphine compounds.
Propiedades
Número CAS |
113035-96-4 |
|---|---|
Fórmula molecular |
C23H18NP |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4,6-diphenyl-1,3-azaphosphinine |
InChI |
InChI=1S/C23H18NP/c1-17-12-14-20(15-13-17)23-24-21(18-8-4-2-5-9-18)16-22(25-23)19-10-6-3-7-11-19/h2-16H,1H3 |
Clave InChI |
ULXAECBSTJMIPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)

![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)

![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)







